molecular formula C5H3FN2O3 B14025668 2-Fluoro-6-nitropyridin-4-OL

2-Fluoro-6-nitropyridin-4-OL

Cat. No.: B14025668
M. Wt: 158.09 g/mol
InChI Key: LZRKWGWJFBNIFW-UHFFFAOYSA-N
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Description

2-Fluoro-6-nitropyridin-4-OL is a multifunctional heteroaromatic building block designed for advanced pharmaceutical and medicinal chemistry research. Its structure incorporates both a fluorine atom and a nitro group on a pyridine scaffold, making it a valuable intermediate in nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom is an excellent leaving group, facilitating the introduction of various nitrogen-based nucleophiles, such as amines and anilines, to construct complex molecular architectures . This reactivity is central to structure-activity relationship (SAR) studies and the synthesis of diverse bioactive molecules. Nitropyridine derivatives are recognized for their application in creating potential therapeutics, with research indicating their use in developing compounds for treating diseases like tuberculosis and as inhibitors for specific enzymes such as ubiquitin-specific protease 7 (USP7) . The scaffold is a privileged motif in drug discovery, found in investigational agents with antitumor, antiviral, and antimicrobial activities . As a research chemical, this compound must be handled with extreme care. It is classified with the signal word "Danger" and may pose hazards through ingestion, skin contact, or inhalation . This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H3FN2O3

Molecular Weight

158.09 g/mol

IUPAC Name

2-fluoro-6-nitro-1H-pyridin-4-one

InChI

InChI=1S/C5H3FN2O3/c6-4-1-3(9)2-5(7-4)8(10)11/h1-2H,(H,7,9)

InChI Key

LZRKWGWJFBNIFW-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=CC1=O)F)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 2 Fluoro 6 Nitropyridin 4 Ol and Analogous Fluoronitropyridinols

Direct Synthesis Approaches

Direct approaches aim to introduce the key functional groups—fluoro, nitro, and hydroxyl—onto a pre-existing pyridine (B92270) or pyridinol ring. These methods often involve electrophilic or nucleophilic aromatic substitution reactions.

Nitration Strategies on Fluoropyridinols

The direct nitration of a fluoropyridinol precursor, such as 2-fluoropyridin-4-ol (B1303124), represents a primary synthetic strategy. This approach involves an electrophilic aromatic substitution where the nitro group (NO2) is introduced onto the ring. The regiochemical outcome of this reaction is dictated by the directing effects of the existing substituents: the hydroxyl group is a strongly activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director.

Research on analogous structures, such as 2-fluorophenol (B130384), provides insight into this process. The nitration of 2-fluorophenol with 90% nitric acid in dichloromethane (B109758) at low temperatures (-10°C to 0°C) yields a mixture of isomers. chemicalbook.com The primary products are 2-fluoro-4-nitrophenol (B1220534) and 2-fluoro-6-nitrophenol, demonstrating the challenge in achieving high regioselectivity. chemicalbook.com For a 2-fluoropyridin-4-ol substrate, the hydroxyl group at position 4 and the ring nitrogen would strongly influence the position of the incoming nitro group, making the synthesis of the 6-nitro isomer a significant regiochemical challenge.

Alternative nitration methods for pyridine rings often bypass direct electrophilic substitution due to the low reactivity of the electron-deficient ring. One such method involves reacting the pyridine compound with dinitrogen pentoxide (N2O5) to form an N-nitropyridinium salt. ntnu.noresearchgate.net This intermediate can then rearrange, often leading to the introduction of the nitro group at the 3-position via a researchgate.netnih.gov sigmatropic shift. researchgate.net While this is a powerful method for producing 3-nitropyridines, it is less suitable for directly synthesizing the 6-nitro isomer required for 2-fluoro-6-nitropyridin-4-ol.

Nitration Strategy Reagents Typical Outcome Reference
Direct Electrophilic Nitration (Phenol Analog)90% HNO3, CH2Cl2Mixture of ortho and para isomers chemicalbook.com
N-Nitropyridinium RearrangementN2O5, then HSO3-Predominantly 3-nitro substitution ntnu.noresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) for Fluorine Introduction

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for synthesizing fluorinated pyridines. masterorganicchemistry.com This reaction is particularly effective on electron-deficient aromatic rings, such as those containing one or more nitro groups. libretexts.org The general mechanism involves the attack of a nucleophile on the ring, forming a negatively charged Meisenheimer intermediate, which is stabilized by the electron-withdrawing groups. nih.govmasterorganicchemistry.com Subsequent loss of a leaving group restores aromaticity. masterorganicchemistry.com

To synthesize a fluoronitropyridinol, an SNAr reaction can be employed to introduce the fluorine atom. This typically involves a dinitropyridine or a nitropyridine with another good leaving group (like a chloride or bromide) at the target position. For instance, a precursor like 2-chloro-6-nitropyridin-4-ol (B12950369) could be treated with a fluoride (B91410) source, such as cesium fluoride (CsF) or potassium fluoride (KF), to displace the chloride and install the fluorine atom. The nitro group plays a crucial role by activating the ring, particularly the positions ortho and para to it, for nucleophilic attack. researchgate.netlibretexts.org

Interestingly, the nitro group itself can act as a leaving group in SNAr reactions. Studies have shown the successful replacement of a nitro group in methyl 3-nitropyridine-4-carboxylate by a fluoride anion to yield the corresponding 3-fluoropyridine (B146971) derivative. mdpi.com This highlights the versatility of the SNAr pathway. The relative leaving group ability in SNAr is often F > Cl > Br > I, which is counterintuitive but arises because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine. masterorganicchemistry.comlibretexts.org

Modern methods have also been developed from pyridine N-oxides, which can be converted to 2-pyridyltrialkylammonium salts. These salts are excellent precursors for nucleophilic substitution with fluoride, providing a facile route to 2-fluoropyridines. acs.org

Multi-Step Synthesis from Precursors

Complex molecules like this compound are often assembled through multi-step sequences that allow for greater control over functional group placement and stereochemistry.

Routes from Dihalogenated Nitropyridines

A plausible multi-step route begins with a dihalogenated nitropyridine, for example, 2,6-dichloro-4-nitropyridine. This precursor allows for sequential and selective substitution reactions. The chlorine atoms are activated for SNAr by the para-nitro group. A selective hydrolysis of one chloro group could potentially be achieved, but a more controlled approach would involve:

Introduction of the Hydroxyl Group: Reacting the dihalopyridine with a protected hydroxylamine (B1172632) or a hydroxide (B78521) equivalent under controlled conditions to replace one of the halogens.

Fluorination: Subsequent reaction with a fluoride source to replace the second halogen atom. Halogen exchange reactions (e.g., Cl to F) are well-established for pyridine systems. google.com

The order of these steps is critical for managing selectivity. The relative reactivity of the C2 and C6 positions would need to be carefully considered to achieve the desired isomer.

Functional Group Interconversion Strategies (e.g., Nitro Group Reduction to Amino)

Functional group interconversion (FGI) refers to the transformation of one functional group into another and is a key strategy in multi-step synthesis. ub.edufiveable.me While the target compound is a nitropyridine, related aminopyridines are often synthetically accessible and can serve as precursors or be products derived from the target molecule.

The reduction of a nitro group on a pyridine ring to an amino group is a common and important FGI. This transformation can be achieved using various reagents, with the choice often depending on the other functional groups present in the molecule.

Catalytic Hydrogenation: Reagents like Raney's nickel under a hydrogen atmosphere are effective for reducing nitropyridines to aminopyridines. google.com

Metal/Acid Reduction: A combination of iron powder in an acidic medium (e.g., acetic acid or hydrochloric acid) is another robust method, which can sometimes be more reliable than catalytic hydrogenation for certain substrates. researchgate.net

This reduction could be a final step in a synthetic sequence or an intermediate step to allow for further functionalization of the amino group before re-oxidation or other transformations.

Reduction Method Reagents Product Reference
Catalytic HydrogenationRaney's Ni, H2Amino Group google.com
Metal in AcidFe, AcidAmino Group researchgate.net

Regioselectivity and Chemo-selectivity in Synthetic Pathways

Achieving the correct arrangement of substituents (regioselectivity) and reacting only the desired functional group (chemo-selectivity) are paramount challenges in the synthesis of this compound.

Regioselectivity:

In Nitration: As discussed, the direct nitration of a 2-fluoropyridin-4-ol precursor would likely lead to a mixture of isomers, posing a significant purification challenge. chemicalbook.com The electronic properties of the hydroxyl group, fluorine atom, and the pyridine nitrogen all compete to direct the incoming electrophile.

In SNAr: SNAr reactions offer superior regiocontrol. The activating effect of an electron-withdrawing group is strongest at the ortho and para positions. researchgate.net Therefore, in a substrate like 2,4-dichloro-6-nitropyridine, a nucleophile will preferentially attack the C2 and C4 positions over the C3 or C5 positions. This predictable selectivity is a major advantage of SNAr-based routes.

Chemo-selectivity: When a molecule contains multiple reactive sites, such as two different halogen atoms or a halogen and a nitro group, a reagent must react selectively with only one. For instance, in a route starting from a dihalogenated nitropyridine, conditions must be chosen to selectively substitute one halogen with a hydroxyl group and the other with a fluoride, without displacing the nitro group. This often involves modulating reaction temperature, solvent, and the nature of the nucleophile and leaving group.

Emerging Green Chemistry Approaches and Sustainable Synthesis Considerations

The growing emphasis on environmental stewardship within the chemical industry has spurred the development of greener and more sustainable synthetic routes for a wide array of chemical compounds, including pyridinol derivatives. Traditional methods for synthesizing compounds like this compound and its analogs often rely on harsh reagents, hazardous solvents, and energy-intensive conditions, leading to significant waste generation and environmental impact. In contrast, emerging green chemistry approaches aim to mitigate these issues by focusing on principles such as waste minimization, energy efficiency, and the use of renewable resources. ijarsct.co.in

One of the prominent green chemistry strategies applicable to the synthesis of fluoronitropyridinols is the adoption of microwave-assisted organic synthesis (MAOS) . Microwave irradiation offers a more efficient and uniform heating method compared to conventional techniques, which often leads to dramatically reduced reaction times, from hours to mere minutes, and improved product yields. nih.govnih.gov This rapid heating can also minimize the formation of byproducts, simplifying purification processes and reducing waste. For the synthesis of pyridine derivatives, microwave-assisted methods have been shown to be more efficient in terms of reaction time, product purity, and environmental friendliness when compared to conventional thermal methods. nih.gov

Another key area of development is the move towards solvent-free or "neat" reactions . researchgate.net Many conventional organic reactions utilize volatile and often toxic organic solvents, which contribute significantly to chemical waste and environmental pollution. ijarsct.co.in By designing reactions that can proceed in the absence of a solvent, or by using more environmentally benign alternatives like water or ionic liquids, the environmental footprint of the synthesis can be substantially reduced. benthamscience.com Research into solvent-free synthesis of pyridine derivatives has demonstrated the potential for high-yield production without the need for hazardous solvents, thereby aligning with the principles of green chemistry. researchgate.net

Multicomponent reactions (MCRs) represent a particularly powerful green chemistry tool for the synthesis of complex molecules like pyridinol derivatives. nih.gov MCRs involve the combination of three or more starting materials in a single reaction vessel to form a final product that incorporates a substantial portion of all the reactants. This approach enhances atom economy, reduces the number of synthetic steps, and minimizes waste generation from intermediate purification stages. The application of MCRs in the synthesis of pyridine scaffolds has been shown to be an eco-friendly and efficient strategy. nih.govresearchgate.net

The use of biocatalysts , such as enzymes or whole microbial cells, is another burgeoning area in the green synthesis of pyridine derivatives. rsc.org Biocatalysts can offer high selectivity under mild reaction conditions, reducing the need for harsh chemicals and high energy input. ijarsct.co.in While the direct biocatalytic synthesis of this compound may not yet be established, the successful use of biocatalysis for the synthesis of other pyridine intermediates highlights the potential of this approach for developing more sustainable manufacturing processes in the future. rsc.orgnih.gov

Furthermore, the development and utilization of green catalysts and environmentally friendly solvents are central to sustainable synthesis. benthamscience.comnih.gov This includes the use of recyclable catalysts and a shift towards solvents like deep eutectic solvents (DES), which are often biodegradable and have low toxicity. ijarsct.co.in The application of ionic liquids as recyclable catalysts in pyridine synthesis has demonstrated benefits such as improved yields, enhanced selectivity, and milder reaction conditions. benthamscience.comingentaconnect.com

These emerging green chemistry approaches offer promising avenues for the more sustainable synthesis of this compound and analogous fluoronitropyridinols. By integrating these principles into synthetic design, the chemical industry can move towards more environmentally responsible and economically viable production methods.

Comparative Data of Conventional vs. Green Synthetic Methods for Pyridine Derivatives

Synthetic ApproachMethodologyTypical Reaction TimeTypical YieldKey Green Advantages
Conventional HeatingReflux in organic solvent6-24 hours71-84%-
Microwave-Assisted SynthesisMicrowave irradiation in minimal or no solvent2-10 minutes82-94%Reduced reaction time, increased yield, energy efficiency nih.gov
Solvent-Free ReactionMechanical mixing or heating of neat reactantsVariable, often shorter than solvent-based methodsGood to highElimination of hazardous solvents, reduced waste researchgate.net
Multicomponent ReactionOne-pot reaction of multiple starting materialsVariableOften highHigh atom economy, reduced number of steps, less waste nih.gov
BiocatalysisUse of enzymes or whole cellsVariableVariableMild reaction conditions, high selectivity, use of renewable resources rsc.org

Chemical Reactivity and Transformation Mechanisms of 2 Fluoro 6 Nitropyridin 4 Ol

Nucleophilic Aromatic Substitution (SNAr) at the Pyridine (B92270) Ring

The pyridine ring in 2-Fluoro-6-nitropyridin-4-ol is significantly activated towards nucleophilic attack due to the cumulative electron-withdrawing effects of the ring nitrogen and the nitro group at position 6. This activation facilitates the displacement of leaving groups at the ortho (2-position) and para (4-position) carbons relative to the nitro group. In this molecule, both the fluorine atom at C-2 and the nitro group at C-6 are potential sites for SNAr.

The fluorine atom at the 2-position of the pyridine ring is a highly reactive leaving group in SNAr reactions. Its reactivity stems from two main factors:

High Electronegativity: Fluorine's strong inductive electron-withdrawing effect polarizes the C-F bond and increases the electrophilicity of the attached carbon (C-2), making it susceptible to attack by nucleophiles.

Activation by Substituents: The C-2 position is ortho to the ring nitrogen and para to the hydroxyl group at C-4, and meta to the powerful electron-withdrawing nitro group at C-6. The activation for SNAr is most profound from substituents ortho and para to the leaving group. In related systems, such as 2-substituted pyridines, the order of leaving group reactivity in SNAr reactions has been shown to be NO2 >> Br ≈ I > Cl > OTf. umich.edu The high reactivity of halogens, including fluorine, is well-established in electron-deficient systems. nih.govmdpi.com For instance, 2-fluoropyridine (B1216828) reacts in high yield (95%) with dimethylamine (B145610) in an SNAr reaction. nih.gov

The SNAr mechanism involves the initial attack of a nucleophile on the electron-deficient carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researcher.life Subsequent departure of the fluoride (B91410) ion restores the aromaticity of the ring, yielding the substituted product. The use of anhydrous tetramethylammonium (B1211777) fluoride (NMe4F) has been shown to be effective for SNAr fluorination, and conversely, fluoride is an excellent leaving group in the presence of a strong nucleophile. researchgate.net

Table 1: General Conditions for SNAr Reactions on Activated Fluoroarenes

Nucleophile Reagent/Conditions Solvent Typical Temperature Reference
Amines Base (e.g., K2CO3, tBuOK) DMSO, DMF Room Temp. to 120°C mdpi.comrsc.org
Alkoxides NaH, Na(s) Parent Alcohol, DMF Room Temp. to 80°C libretexts.orgmasterorganicchemistry.com
Thiolates Base (e.g., NaH) DMF, DMSO Room Temp. stackexchange.com

While less common than halide displacement, the nitro group (NO₂) can also function as a leaving group in SNAr reactions, particularly when attached to a highly electron-deficient aromatic or heteroaromatic ring. stackexchange.comnih.gov The stability of the departing nitrite (B80452) anion (NO₂⁻) and the strong activation provided by other substituents on the ring make this transformation possible.

Several studies have demonstrated the displacement of a nitro group in nitropyridine systems. For example, in methyl 3-nitropyridine-4-carboxylate, the nitro group is displaced by fluoride using cesium fluoride (CsF) in DMSO at 120 °C. stackexchange.comnih.gov The success of this reaction is attributed to the electron-deficient nature of the pyridine ring, enhanced by the ortho-carboxyl group, which stabilizes the intermediate complex. nih.gov In reactions of aryl halides and nitroarenes with anhydrous tetramethylammonium fluoride, substrates with a nitro leaving group were found to react the fastest. researchgate.net This highlights the high potential of the nitro group at the C-6 position of this compound to be substituted by strong nucleophiles.

In this compound, a nucleophile could potentially attack either the C-2 position (displacing fluorine) or the C-6 position (displacing the nitro group). The outcome of this competition depends on several factors:

Electronic Activation: The C-2 position is activated by the ring nitrogen (ortho) and the C-6 nitro group (meta). The C-6 position is activated by the ring nitrogen (ortho) and the C-2 fluorine (meta). The relative activating power of these groups dictates the electrophilicity of each site.

Steric Hindrance: The steric environment around the reaction centers can influence the ease of nucleophilic attack.

Nature of the Nucleophile: The principle of Hard and Soft Acids and Bases (HSAB) can play a role. The relative hardness or softness of the nucleophile might favor attack at one electrophilic center over the other.

In competitive SNAr reactions on other polysubstituted pyridines, such as 2,4-difluoropyridine, a lack of selectivity is sometimes observed, with nucleophiles attacking both positions. researchgate.net However, regioselectivity can often be achieved by carefully choosing the nucleophile and reaction conditions. researchgate.net For this compound, the superior leaving group ability of the nitro group in many SNAr contexts suggests that substitution at the C-6 position is a highly probable outcome, competing with, or even dominating, substitution at the C-2 position. umich.eduresearchgate.net

Reactions of the Hydroxyl Moiety

The hydroxyl group at the 4-position of the pyridine ring behaves similarly to a phenolic hydroxyl group. It is acidic and can be deprotonated by a base to form a pyridinolate anion. This anion is a potent nucleophile and can participate in various substitution and acylation reactions.

The hydroxyl group can be readily alkylated or acylated to introduce a wide range of functional groups. smolecule.comchemicalbook.com

Alkylation: This is typically achieved by first deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). This classic method is a variation of the Williamson ether synthesis. masterorganicchemistry.com

Acylation: The hydroxyl group can be converted to an ester by reaction with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine). The base serves to neutralize the acidic byproduct (e.g., HCl) and may also act as a catalyst.

The strategies mentioned above lead directly to the formation of ethers and esters, which are important derivatives for modifying the compound's properties.

Ether Formation: The Williamson ether synthesis is the most common method. libretexts.orgmasterorganicchemistry.com It involves an S_N2 reaction between the pyridinolate anion and a primary alkyl halide or tosylate. libretexts.org The choice of a primary electrophile is crucial to avoid competing elimination reactions. Alkoxymercuration-demercuration is an alternative for adding alcohol units across a double bond to form an ether, though less relevant for derivatizing the hydroxyl group itself. libretexts.org

Ester Formation: Esterification can be accomplished using various methods. Besides using acid chlorides and anhydrides, direct condensation with a carboxylic acid using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) is a standard procedure. In specialized applications, activated esters, such as those of tetrafluorophenyl (TFP), are used for efficient labeling of biomolecules. acs.org

Table 2: Representative Conditions for Hydroxyl Group Derivatization

Reaction Type Reagents Base Solvent Product Reference
Alkylation (Ether) Alkyl Halide (R-X) NaH, K₂CO₃ DMF, Acetonitrile Pyridyl Ether (Py-O-R) libretexts.orgmasterorganicchemistry.com
Acylation (Ester) Acyl Chloride (RCOCl) Pyridine, Et₃N CH₂Cl₂, THF Pyridyl Ester (Py-O-COR) mdpi.com
Acylation (Ester) Carboxylic Acid (RCOOH) DCC, EDCI CH₂Cl₂, DMF Pyridyl Ester (Py-O-COR) google.com

Transformations of the Nitro Group

The nitro group is a versatile functional group that can undergo several transformations, most notably reduction to an amino group, which then opens up further synthetic possibilities.

Reductive Derivatization to Amino Pyridinols

The reduction of the nitro group in this compound to an amino group yields 2-amino-6-fluoropyridin-4-ol. This transformation is a common and crucial step in the synthesis of various derivatives. The reduction can be achieved using various reducing agents. For instance, the nitro group on a pyridine ring can be reduced to an amine using agents like iron or tin in acidic conditions. evitachem.com

Common Reducing Agents for Nitro Group Reduction:

Reducing AgentConditions
Iron (Fe) in acidic mediumTypically used with acetic acid or hydrochloric acid.
Tin (Sn) in acidic mediumOften used with concentrated hydrochloric acid.
Sodium Borohydride (NaBH₄)A milder reducing agent.
Lithium Aluminum Hydride (LiAlH₄)A powerful reducing agent.
Catalytic HydrogenationUsing catalysts like Palladium on carbon (Pd/C) with a hydrogen source.

The choice of reducing agent can be critical to avoid unwanted side reactions, such as the reduction of the pyridine ring itself or the displacement of the fluorine atom.

Reactions of Amino-Pyridinol Derivatives (e.g., Diazotization, Amidation)

Once the amino-pyridinol is formed, the amino group can participate in a range of subsequent reactions, significantly expanding the synthetic utility of the molecule.

Diazotization: The amino group of 2-amino-6-fluoropyridin-4-ol can be converted into a diazonium salt. This is typically achieved by treating the amine with a source of nitrous acid, such as sodium nitrite (NaNO₂) in an acidic medium. nii.ac.jpacs.org The resulting diazonium salt is often unstable and can be used in situ for various transformations. acs.orgresearchgate.net For instance, the Balz-Schiemann reaction utilizes the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt to introduce a fluorine atom. nii.ac.jpacs.org While the target molecule already contains fluorine, diazotization can be a precursor to introducing other functionalities. Diazotization is generally performed at low temperatures (0–5 °C) to manage the instability of the diazonium salt. thieme-connect.de

Amidation: The amino group can also undergo acylation to form amides. This reaction involves treating the amino-pyridinol with an acylating agent such as an acid chloride or an acid anhydride in the presence of a base. This reaction is a common method for creating more complex molecular structures. google.com

Electrophilic Substitution Potentials on the Pyridine Core

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. chemicalbook.comyoutube.com The presence of two additional electron-withdrawing groups, the fluorine atom and the nitro group, further deactivates the ring in this compound.

The nitrogen atom in the pyridine ring lowers the electron density at the 2, 4, and 6 positions. chemicalbook.com In this specific molecule, the fluorine is at position 2 and the nitro group is at position 6. Therefore, any potential electrophilic attack would most likely be directed to the 3 or 5 positions. However, the strong deactivating effect of the existing substituents makes such reactions challenging and often requires harsh conditions.

Influence of Pyridin-4-ol/Pyridin-4-one Tautomerism on Reactivity

Hydroxypyridines, including this compound, can exist in equilibrium with their pyridone tautomers. researchgate.net In the case of 4-hydroxypyridines, the equilibrium generally favors the pyridin-4-one form. This tautomerism significantly influences the chemical reactivity of the molecule.

The pyridin-4-ol form has a more aromatic character, and the hydroxyl group behaves as a typical phenolic hydroxyl group. In contrast, the pyridin-4-one tautomer has a different electronic distribution and reactivity profile. The presence of the keto form can influence solubility and intermolecular interactions, such as hydrogen bonding. smolecule.com This tautomeric equilibrium is affected by factors like the solvent, pH, and the electronic nature of other substituents on the ring. researchgate.net For instance, the electron-withdrawing substituents on this compound can influence the position of this equilibrium. The ability of the hydroxyl group to act as a hydrogen bond donor is a key feature of the pyridin-4-ol tautomer. smolecule.com

The specific tautomeric form present under reaction conditions will dictate the outcome of a chemical transformation. For example, reactions at the oxygen atom (like etherification) would proceed from the pyridin-4-ol form, while reactions involving the ring nitrogen or the carbonyl group would be characteristic of the pyridin-4-one tautomer.

Advanced Spectroscopic and Structural Characterization of 2 Fluoro 6 Nitropyridin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for establishing the core framework of 2-Fluoro-6-nitropyridin-4-ol.

The ¹H NMR spectrum reveals the chemical shifts, splitting patterns (multiplicity), and integration of the proton signals, which correspond to the different types of protons in the molecule. For substituted pyridines, aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The hydroxyl proton (-OH) often presents as a broad singlet, and its chemical shift can be solvent-dependent.

¹³C NMR spectroscopy provides information about the carbon skeleton. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. In this compound, the carbon atoms of the pyridine (B92270) ring will exhibit distinct signals, with their positions affected by the electron-withdrawing nitro group and the electronegative fluorine and oxygen atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 9.0110 - 160
C-F-150 - 170 (Coupling with ¹⁹F expected)
C-NO₂-140 - 160
C-OH-155 - 175
OHVariable (often broad)-

Note: These are general predicted ranges and actual values can vary based on the solvent and experimental conditions.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to probe the environment of the fluorine atom. nih.gov The chemical shift of the fluorine atom in this compound provides direct information about its electronic surroundings. The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for detecting subtle changes in the molecular structure. nih.gov The chemical shift for an aromatic fluorine (Ar-F) typically falls within the range of +80 to +170 ppm relative to CFCl₃. ucsb.edu Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei can provide valuable information about the connectivity of the fluorine atom.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex NMR spectra and determining the detailed connectivity and spatial relationships within the molecule. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of which protons are attached to which carbons. columbia.edu

COSY (Correlation Spectroscopy): The COSY experiment reveals which protons are coupled to each other (J-coupling), typically those on adjacent carbon atoms. emerypharma.com This helps to establish the sequence of proton environments within the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. harvard.edu This is particularly useful for determining the stereochemistry and conformation of the molecule. researchgate.net

By combining the information from these 1D and 2D NMR techniques, a complete and detailed structural elucidation of this compound can be achieved.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight and elemental composition of this compound. rsc.org HRMS provides a highly accurate mass measurement, which can be used to confirm the molecular formula.

In addition to the molecular ion peak, mass spectrometry also reveals a characteristic fragmentation pattern as the molecule breaks apart in the mass spectrometer. aip.org The analysis of these fragment ions provides valuable structural information. For this compound, common fragmentation pathways could include the loss of the nitro group (NO₂), the hydroxyl group (OH), or other small neutral molecules. The presence of isotopes, such as ¹³C, can also be observed.

Table 2: Predicted HRMS Data for this compound (C₅H₃FN₂O₃)

IonCalculated m/z
[M+H]⁺159.0200
[M+Na]⁺181.0020
[M-H]⁻157.0055

Note: These are calculated values. Observed values from HRMS analysis are expected to be very close to these predictions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com By analyzing the absorption or scattering of infrared radiation, these methods allow for the identification of specific functional groups present in the molecule.

In the IR spectrum of this compound, characteristic absorption bands are expected for the O-H, N-O (from the nitro group), C=C, C-N, and C-F bonds. The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are expected around 1550-1500 cm⁻¹ and 1360-1320 cm⁻¹, respectively. Aromatic C=C stretching vibrations usually appear in the 1600-1450 cm⁻¹ region. The C-F stretching vibration will also have a characteristic absorption.

Raman spectroscopy provides information about the polarizability of the molecule's bonds and is particularly useful for identifying symmetric vibrations and the carbon backbone. libretexts.org The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes and functional groups within this compound.

Table 3: Characteristic IR Absorption Frequencies for Functional Groups in this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
O-HStretching3200 - 3600 (broad)
Aromatic C-HStretching3100 - 3000
Aromatic C=CStretching1600 - 1450
N-O (Nitro)Asymmetric Stretching1550 - 1500
N-O (Nitro)Symmetric Stretching1360 - 1320
C-FStretching1400 - 1000

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV and visible light. The absorption of light corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The pyridine ring, being an aromatic system, will have characteristic π → π* transitions. The presence of the nitro group, a strong chromophore, will significantly influence the spectrum, likely causing a bathochromic (red) shift of the absorption maxima to longer wavelengths. The hydroxyl group can also affect the electronic transitions. The solvent used for the analysis can also influence the position and intensity of the absorption bands. For example, nitropyridines often exhibit absorption maxima in the UV region. nist.gov

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

While specific crystallographic data for this compound is not publicly available, analysis of structurally similar nitropyridine derivatives provides a strong basis for predicting its solid-state characteristics. X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystal. libretexts.org For a molecule like this compound, this analysis would reveal critical details about its conformation, tautomeric form, and the non-covalent interactions that govern its crystal packing.

Molecular Geometry and Tautomerism

The this compound molecule consists of a pyridine ring substituted with a fluorine atom, a nitro group, and a hydroxyl group. It is expected to be largely planar, allowing for maximal conjugation between the aromatic ring and the electron-withdrawing nitro group. A key structural feature of hydroxypyridines is their potential to exist in tautomeric forms. In the solid state, this compound could exist as the pyridin-4-ol tautomer or the pyridin-4-one tautomer. Studies on analogous compounds, such as 4-nitropyridin-2-ol, have shown that the pyridone form often predominates in the crystal structure.

Intermolecular Interactions

The solid-state architecture of this compound would be stabilized by a network of intermolecular interactions. The hydroxyl group is a potent hydrogen bond donor, while the oxygen atoms of the nitro group and the pyridine nitrogen atom are effective hydrogen bond acceptors. This facilitates the formation of robust hydrogen-bonding networks, which are common in the crystal structures of nitroanilines and nitropyridines. unison.mx

Illustrative Crystallographic Data

Based on data from related nitropyridine structures, a hypothetical set of crystallographic parameters for this compound is presented below. This table serves as a representative example of what could be expected from a single-crystal X-ray diffraction experiment.

ParameterIllustrative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.5
b (Å)14.2
c (Å)8.1
β (°)105.5
Volume (ų)830
Z (molecules/unit cell)4
Key InteractionsO-H···O, C-H···O Hydrogen Bonds, π-π Stacking

Advanced Chromatographic Techniques (e.g., HPLC, UPLC, GC-MS) for Purity Profiling and Reaction Monitoring

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring its formation during a chemical reaction. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose. researchgate.net

High-Performance and Ultra-Performance Liquid Chromatography (HPLC/UPLC)

HPLC and UPLC are the most common methods for analyzing non-volatile compounds like substituted pyridines. These techniques separate components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For pyridines and their derivatives, reversed-phase chromatography is typically employed. helixchrom.comhelixchrom.com

A typical method for analyzing this compound would utilize a C8 or C18 stationary phase. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile, with an acidic modifier such as formic acid or trifluoroacetic acid to ensure good peak shape for the basic pyridine nitrogen. UPLC methods, which use smaller particle size columns, offer faster analysis times and higher resolution compared to traditional HPLC. nih.gov

The following table outlines a representative set of conditions for an HPLC/UPLC analysis.

ParameterTypical Conditions
TechniqueReversed-Phase UPLC
ColumnC18, 50 mm x 2.1 mm, 1.7 µm particle size
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% to 95% B over 5 minutes
Flow Rate0.5 mL/min
DetectionUV at 254 nm and 320 nm
Column Temperature40 °C

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that separates compounds in the gas phase and identifies them based on their mass-to-charge ratio. nih.gov Direct analysis of polar, low-volatility compounds like pyridinols can be challenging due to poor peak shape and potential thermal degradation in the GC inlet. jfda-online.com

To overcome these issues, chemical derivatization is often employed. The hydroxyl group of this compound can be converted to a less polar, more volatile silyl (B83357) ether using a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net This procedure improves the chromatographic behavior of the analyte. The analysis of the derivatized sample would then be performed on a standard non-polar capillary column.

A potential GC-MS method is detailed in the table below.

ParameterTypical Conditions
TechniqueGas Chromatography-Mass Spectrometry (GC-MS)
DerivatizationBSTFA with 1% TMCS in pyridine, 70 °C for 30 min
Column30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms)
Carrier GasHelium, constant flow 1.0 mL/min
Inlet Temperature250 °C
Oven ProgramInitial 100 °C, ramp at 10 °C/min to 280 °C, hold 5 min
MS IonizationElectron Ionization (EI) at 70 eV
MS Scan Range40-500 m/z

Computational and Theoretical Investigations of 2 Fluoro 6 Nitropyridin 4 Ol

Electronic Structure and Molecular Orbital Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 2-fluoro-6-nitropyridin-4-ol, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are utilized to determine its optimized molecular geometry, including bond lengths and angles. physchemres.orgresearchgate.net These calculations reveal the distribution of electron density within the molecule, highlighting the electron-withdrawing effects of the fluorine and nitro groups, which significantly influence the molecule's reactivity.

The analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial in understanding the chemical reactivity and kinetic stability of the compound. researchgate.netrsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. researchgate.net The energy gap between HOMO and LUMO (ΔE) is a key parameter that provides insights into the molecule's stability and reactivity; a smaller gap generally suggests higher reactivity. rsc.org For substituted pyridines, these calculations help in understanding the sites susceptible to nucleophilic or electrophilic attack.

Conformational Analysis and Energy Landscape Exploration

Conformational analysis of this compound is essential to identify its most stable three-dimensional structure. Due to the relatively rigid pyridine (B92270) ring, the conformational flexibility is limited. smolecule.com However, the orientation of the hydroxyl (-OH) and nitro (-NO2) groups relative to the pyridine ring can be explored. Computational methods, such as potential energy surface (PES) scans, are employed to investigate the rotational barriers around the C-O and C-N bonds. researchgate.net These studies help in identifying the global minimum energy conformer, which is the most populated and stable form of the molecule under given conditions.

The presence of intramolecular hydrogen bonding between the hydroxyl group and the adjacent nitrogen atom of the pyridine ring or the oxygen of the nitro group can significantly influence the conformational preference. smolecule.com DFT calculations can predict the existence and strength of such interactions, which in turn affect the molecule's physical and chemical properties.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption Maxima)

Computational chemistry plays a vital role in predicting various spectroscopic parameters, which can then be compared with experimental data for structural validation.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are commonly performed using the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. rsc.orglongdom.org These predicted shifts, after appropriate scaling, can be compared with experimental spectra to aid in the assignment of signals and confirm the molecular structure. The electronic environment of each nucleus, influenced by the electron-withdrawing substituents, is reflected in the calculated chemical shifts.

Vibrational Frequencies: The infrared (IR) and Raman vibrational frequencies of this compound can be calculated using DFT methods. researchgate.netresearchgate.net These calculations provide a theoretical vibrational spectrum, where the frequencies are assigned to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions of the functional groups. researchgate.net A comparison with experimental FT-IR and Raman spectra helps in the detailed structural analysis of the compound. researchgate.net The characteristic vibrational modes for the nitro group (asymmetric and symmetric stretching) and the C-F bond are of particular interest. smolecule.com

UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra (UV-Vis) of the molecule. researchgate.net These calculations provide information about the electronic transitions between molecular orbitals, and the predicted absorption maxima (λmax) can be correlated with the colors of the compound and its solutions. The transitions involving the HOMO and LUMO are often the most significant in the UV-Vis spectrum.

Reaction Mechanism Investigations and Transition State Elucidation (e.g., SNAr Pathways)

The presence of a fluorine atom and a nitro group on the pyridine ring makes this compound a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. Computational studies are instrumental in elucidating the mechanisms of these reactions. nih.govchemrxiv.org SNAr reactions can proceed through either a stepwise mechanism, involving a stable Meisenheimer intermediate, or a concerted mechanism. nih.govchemrxiv.org

DFT calculations can be used to map the potential energy surface of the reaction, locating the transition states and any intermediates. rsc.org The Gibbs free energy of activation (ΔG‡) can be calculated to predict the feasibility and rate of the reaction. rsc.org For this compound, computational studies can investigate the SNAr reaction at the fluorine-bearing carbon, exploring the influence of different nucleophiles and solvent systems on the reaction pathway. nih.gov These investigations can determine whether the reaction favors a stepwise or concerted pathway and identify the rate-determining step. acs.org

Molecular Dynamics (MD) Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful tool to study the dynamic behavior of molecules in a solvent environment over time. nih.govmdpi.com For this compound, MD simulations can provide insights into how solvent molecules, such as water or organic solvents, interact with the solute. These simulations can reveal the formation of hydrogen bonds between the hydroxyl group of the solute and solvent molecules, which can influence its solubility and reactivity. nih.gov

MD simulations can also be used to explore the conformational dynamics of the molecule in solution, providing a more realistic picture than static quantum mechanical calculations. The trajectory of the atoms over time allows for the analysis of structural fluctuations and the stability of different conformations in a condensed phase.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Ligand Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug design to correlate the chemical structure of compounds with their biological activity. mdpi.com While specific biological activity data for this compound is not detailed here, its structural features make it a potential scaffold for the design of new ligands.

In a hypothetical QSAR study, this compound could serve as a core structure. A library of derivatives could be computationally generated by modifying the substituents on the pyridine ring. Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would then be calculated for each derivative. These descriptors would be used to build a QSAR model that predicts the biological activity of the compounds. Such models can guide the synthesis of new, more potent and selective ligands for a specific biological target. The reliability of QSAR models is often assessed through internal and external validation techniques. mdpi.com

Role of 2 Fluoro 6 Nitropyridin 4 Ol As a Synthetic Intermediate and Building Block

Synthesis of Novel Heterocyclic Systems and Complex Molecular Architectures (e.g., Azaindoles, Quinazolines)

2-Fluoro-6-nitropyridin-4-ol is a strategic starting material for the synthesis of various fused heterocyclic systems, which are core scaffolds in many pharmaceutically active compounds.

The synthesis of quinazolines can be initiated from functionalized pyridines. For instance, a synthetic route to 2,4-diaminoquinazolines has been demonstrated starting from the related compound 3-fluoropyridin-2-ol. mdpi.comrsc.org The initial steps involve nitration of the pyridine (B92270) ring, followed by conversion of the hydroxyl group to a chlorine atom. This chlorinated nitropyridine then undergoes nucleophilic substitution and reduction of the nitro group to form a key aminopyridine intermediate, which is subsequently cyclized to build the quinazoline (B50416) core. mdpi.comrsc.org A similar pathway can be envisioned for this compound, where its functional groups can be sequentially manipulated to construct the quinazoline ring system. A general method for preparing 4-chloro-7-fluoro-6-nitro quinazoline involves the nitration of a 7-fluoro-4-hydroxy quinazoline intermediate, showcasing the importance of nitrated precursors in this field. cardiff.ac.uk

Furthermore, this building block is valuable in the synthesis of azaindoles . The Bartoli indole (B1671886) synthesis, a well-established method for creating the indole nucleus, utilizes nitro-aromatics and vinyl Grignard reagents. nih.gov The electron-deficient nature of the pyridine ring in this compound makes it a suitable substrate for such transformations to yield functionalized 6-azaindoles, which are prominent in medicinal chemistry. snmjournals.orgmdpi.com

Its utility extends to other complex heterocycles, such as imidazo[4,5-c]pyridines . A synthetic strategy starting from pyridin-4-ol involves a sequence of nitration, chlorination, N-alkylation with an aniline (B41778) derivative, reduction of the nitro group, and a final condensation step to form the fused imidazole (B134444) ring. okayama-u.ac.jp This multi-step synthesis highlights how the functional handles on a pyridin-4-ol core, analogous to the title compound, can be leveraged to build complex molecular architectures. okayama-u.ac.jp

Heterocyclic SystemKey Synthetic StrategyRole of Pyridine Building Block
QuinazolinesSequential functional group manipulation (nitration, chlorination, substitution, reduction) followed by cyclization. mdpi.comrsc.orgcardiff.ac.ukServes as the foundational ring structure which is elaborated and then cyclized.
AzaindolesBartoli indole synthesis. nih.govsnmjournals.orgThe nitropyridine acts as the electrophilic component reacting with a vinyl Grignard reagent.
Imidazo[4,5-c]pyridinesMulti-step synthesis involving nitration, chlorination, N-alkylation, reduction, and condensation. okayama-u.ac.jpProvides the core pyridine ring onto which the imidazole ring is constructed.

Precursor for Functionalized Pyridine-Containing Scaffolds in Organic Synthesis

The inherent reactivity of this compound makes it an excellent precursor for a variety of functionalized pyridine scaffolds. The fluorine atom at the C2 position is highly activated towards nucleophilic aromatic substitution (SNAr) by the potent electron-withdrawing effect of the nitro group at the C6 position.

This activation allows for the facile displacement of the fluoride (B91410) ion by a wide range of nucleophiles, including oxygen, nitrogen, and sulfur-based reagents. This reaction provides a straightforward method for introducing diverse functional groups and building more complex molecular side chains at the C2 position. For example, similar fluoronitropyridines readily react with amines or alcohols to yield 2-amino- or 2-alkoxy-nitropyridine derivatives, respectively. beilstein-journals.orgmdpi.com This SNAr reactivity is a cornerstone of its utility in creating libraries of substituted pyridines for various applications, including drug discovery and materials science. bldpharm.comsioc-journal.cn

The general scheme for this functionalization can be represented as:

Reaction with O-nucleophiles (e.g., alcohols, phenols): Leads to the formation of 2-alkoxy/aryloxy-6-nitropyridin-4-ol derivatives.

Reaction with N-nucleophiles (e.g., primary/secondary amines): Results in 2-(alkyl/aryl)amino-6-nitropyridin-4-ol compounds.

Reaction with S-nucleophiles (e.g., thiols): Produces 2-thioether-substituted nitropyridines.

The resulting functionalized nitropyridines can then undergo further transformations, such as reduction of the nitro group to an amine or modification of the C4-hydroxyl group, to generate a diverse array of highly substituted pyridine scaffolds.

Utilization in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single, efficient step. cymitquimica.com While this compound does not typically participate directly in MCRs, it serves as a crucial precursor for generating the necessary reactants.

A notable example is the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives via the Groebke–Blackburn–Bienaymé (GBB) three-component reaction. mdpi.com The key substrate for this reaction is a 2-aminopyridine (B139424). This compound can be readily converted into a suitable 2-aminopyridine intermediate through a two-step sequence:

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is first displaced by a desired substituent, if necessary for the final product's structure.

Reduction of the Nitro Group: The nitro group at the C6 position is reduced to a primary amine (NH2).

The resulting substituted 6-aminopyridin-4-ol can then be used as the amine component in the GBB reaction, where it reacts with an aldehyde and an isocyanide to rapidly generate complex imidazo[1,2-a]pyridine scaffolds. This strategy demonstrates the indirect but vital role of this compound in facilitating advanced MCRs for the rapid assembly of medicinally relevant heterocyclic compounds. mdpi.com

Reaction StepDescriptionRelevance of this compound
Step 1: SNArDisplacement of the C2-Fluorine by a nucleophile.Introduces desired diversity at the C2 position.
Step 2: ReductionConversion of the C6-Nitro group to a C6-Amine group.Generates the key functional group required for the MCR.
Step 3: MCRThe resulting 6-aminopyridine reacts with an aldehyde and an isocyanide (e.g., GBB reaction). mdpi.comEnables rapid construction of complex fused heterocycles.

Application in Ligand Synthesis for Catalysis

Functionalized pyridines are ubiquitous as ligands in coordination chemistry and transition metal catalysis. The specific electronic and steric properties of the ligand are crucial for controlling the activity and selectivity of the catalyst. This compound provides a versatile platform for the synthesis of custom-designed ligands.

Through sequential modification of its three functional groups (fluoro, nitro, and hydroxyl), a wide variety of ligand architectures can be accessed. For example, the SNAr reaction at the C2 position can be used to introduce a coordinating group. Subsequent reduction of the nitro group to an amine provides another coordination site, enabling the formation of bidentate or pincer-type ligands. beilstein-journals.org For instance, ligands prepared from 2-amino-5-nitropyridine (B18323) have been used to form bioactive copper(II), zinc(II), and nickel(II) complexes. beilstein-journals.org Similarly, fluoronitropyridines have been used as starting materials for the synthesis of diaminocyclohexane-based ligands. cardiff.ac.uk

The hydroxyl group at C4 can also be used to tune the ligand's properties, either by acting as a coordinating group itself or by serving as a handle for attaching the ligand to a solid support or another molecular fragment. The ability to systematically vary the substituents on the pyridine ring allows for the fine-tuning of the ligand's electronic properties, which is essential for optimizing catalytic performance in reactions such as cross-coupling and polymerization.

Contribution to the Design and Synthesis of Advanced Organic Materials

The development of advanced organic materials for applications in electronics, optics, and other high-tech fields relies on the design and synthesis of molecules with specific properties. cymitquimica.com this compound is a building block that can contribute to this field due to the unique properties conferred by its functional groups.

Electronic Properties: The electron-deficient nature of the nitropyridine ring makes it an interesting component for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The strong dipole moment and electron-withdrawing character of the nitro and fluoro groups can influence molecular packing and charge transport properties.

Optical Properties: Nitropyridine derivatives are known to exhibit interesting photophysical properties, including fluorescence, which can be tuned by modifying the substituents on the pyridine ring. mdpi.com This makes them potential candidates for use as fluorescent probes, sensors, or components in nonlinear optical materials.

Energetic Materials: The high nitrogen and oxygen content, due to the nitro group, suggests potential applications in the field of energetic materials. mdpi.com

Porous Organic Materials: The rigid structure and multiple functional groups of this compound make it a potential monomer for the synthesis of porous organic polymers (POPs) or covalent organic frameworks (COFs), which have applications in gas storage, separation, and catalysis.

The incorporation of fluorine is also a common strategy in materials science to enhance thermal stability, modify electronic properties, and control intermolecular interactions. Therefore, the combination of fluoro, nitro, and hydroxyl groups on a pyridine scaffold makes this compound a promising building block for the synthesis of next-generation functional organic materials.

Mechanistic Investigations of Biological Interactions and Structure Activity Relationships Sar of 2 Fluoro 6 Nitropyridin 4 Ol Derivatives

Enzymatic Interaction and Inhibition Mechanism Studies (in vitro enzyme assays)

Derivatives based on the pyridinol and nitropyridine scaffold have been identified as potent inhibitors of various enzymes, particularly protein kinases and hydrolases. The electronic properties conferred by the fluoro and nitro substituents on the pyridine (B92270) ring are crucial for these interactions.

Kinase Inhibition : The pyridinone scaffold is a recognized component in the design of kinase inhibitors, capable of acting as a bioisostere for structures like pyrimidines and phenol (B47542) rings. frontiersin.org Derivatives have shown inhibitory activity against cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. acs.orgnih.gov For instance, a series of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-ones were found to inhibit the CDK4/cyclin D1 complex. acs.org Fused-pyrazolone carboxamide derivatives incorporating a 2-fluoro-4-nitrophenol (B1220534) linker demonstrated potent inhibition of AXL kinase, a receptor tyrosine kinase, with IC50 values in the nanomolar range. nih.gov The molecular design often involves a linker that occupies a hydrophobic channel, connecting different moieties of the inhibitor to the enzyme's active site. nih.gov

Hydrolase Inhibition : In a study focused on diacylglycerol lipase (B570770) α (DAGLα), a serine hydrolase, α-ketoheterocycles based on an oxazolopyridine scaffold were identified as covalent and reversible inhibitors. nih.gov The introduction of electron-withdrawing groups, such as nitro-substituents, resulted in a 5- to 50-fold increase in potency compared to less substituted analogues. nih.gov This suggests that the nitro group on a compound like 2-Fluoro-6-nitropyridin-4-ol could significantly contribute to its potential as an enzyme inhibitor.

Other Enzymes : The general structure is also relevant to the inhibition of other enzyme classes. For example, E1 activating enzymes, which are crucial for ubiquitin-like protein (ubl) conjugation pathways, have been targeted by compounds with related structures. google.com Inhibition of these pathways can interfere with cell division and signaling, making them important therapeutic targets. google.com

Receptor Binding and Ligand-Target Interaction Profiling (in vitro binding assays, molecular docking)

The characterization of how these derivatives bind to their biological targets is elucidated through in vitro binding assays and computational molecular docking.

In Vitro Binding Assays : Standard methods for analyzing receptor-ligand interactions include filtration assays and Scintillation Proximity Assays (SPA). nih.gov These assays are used to determine key parameters such as the dissociation constant (Kd) and the maximal binding capacity (Bmax). A study on the estrogen receptor (ER) provides a relevant example. The radiolabeled tracer 2-[¹⁸F]-Fluoro-6-(6-hydroxynaphthalen-2-yl)pyridin-3-ol ([¹⁸F]FHNP), a structural analogue, was synthesized and evaluated for its binding properties. snmjournals.org In vitro binding assays using SKOV3 ovarian carcinoma cells showed that [¹⁸F]FHNP has a nanomolar affinity for ERs, with a 3.5-fold higher affinity for the ERβ isoform. snmjournals.org Scatchard analysis determined a dissociation constant (Kd) of 2 nM for this compound. snmjournals.org

Molecular Docking : Computational docking studies provide insights into the specific binding modes of these ligands. For AXL kinase inhibitors, docking analysis revealed that a fused-pyrazolone carboxamide scaffold is crucial for biological activity and selectivity, with a linker portion occupying a hydrophobic channel. nih.gov Similarly, docking of nitropyridine-linked compounds has been used to understand their interaction with target proteins. researchgate.netnih.gov These studies often highlight the importance of hydrogen bonds. For CDK inhibitors, a proposed model, later supported by X-ray diffraction, showed critical hydrogen bonds forming between the inhibitor and the hinge region of the enzyme's ATP-binding site. acs.org The pyridinol moiety itself can serve as both a hydrogen bond donor and acceptor, facilitating strong interactions with therapeutic targets. frontiersin.org

The following table summarizes binding data for an exemplary pyridinol derivative against estrogen receptors.

CompoundTarget CellsBinding Affinity (Kd)Max. Binding Capacity (Bmax)
2-[¹⁸F]-Fluoro-6-(6-hydroxynaphthalen-2-yl)pyridin-3-olSKOV32 nM18 fmol/10⁶ cells
16α-[¹⁸F]-fluoro-17β-estradiol ([¹⁸F]FES) (Comparator)SKOV33 nM83 fmol/10⁶ cells
Data sourced from a study on estrogen receptor binding. snmjournals.org

Elucidation of Structure-Activity Relationships for Bioactive Analogues

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of bioactive compounds based on the pyridinol scaffold. These studies systematically modify the chemical structure and evaluate the resulting changes in biological activity.

Role of Electron-Withdrawing Groups : The presence and position of electron-withdrawing groups like nitro and fluoro substituents are critical. In the development of DAGLα inhibitors, introducing nitro-substituents increased potency significantly. nih.gov However, the position is key; the study noted that a nitrogen atom at the 4-position of the heterocyclic scaffold was not only important for its electron-withdrawing properties but also likely formed a specific hydrogen bond with the target enzyme. nih.gov For a series of tauopathy radiotracers, fluoropyridine substitution was a key feature of high-affinity compounds. acs.org

Influence of Halogens : The type and position of halogen atoms also modulate activity. In one series of DAGLα inhibitors, halogens at the 7-position of the heterocyclic scaffold were found to be detrimental to activity. nih.gov In another study on monoamine oxidase inhibitors, electron-withdrawing groups like fluorine on an aryl ring slightly decreased activity, whereas electron-donating methyl groups increased it. acs.org

Impact of Linkers and Side Chains : The length and nature of alkyl chains or linkers can have a profound effect on inhibitory activity. For α-ketoheterocycle inhibitors of DAGLα, inhibitory potency increased with the elongation of a C-2 acyl chain, peaking with an oleoyl (B10858665) chain (C18:1). nih.gov A similar trend was observed when varying the length of an acylphenyl spacer, where activity was highest with a chain of eight methylene (B1212753) groups. nih.gov

The table below details SAR findings for a series of α-ketoheterocycle inhibitors of DAGLα, demonstrating the impact of various structural modifications.

Modification TypeStructural ChangeEffect on Inhibitory PotencyReference
Heterocyclic ScaffoldIntroduction of nitro-substituents5-50 fold increase compared to benzoxazole (B165842) analogue nih.gov
Heterocyclic ScaffoldHalogen at 7-positionNot allowed; decreased activity nih.gov
C-2 Acyl Chain LengthElongation from C2 to C18:1 (oleoyl)Increased inhibition nih.gov
C-2 Acyl Chain LengthArachidonoyl substituent (C20:4)~100-fold less active than oleoyl analogue nih.gov
C-2 Acylphenyl SpacerIncreasing methylene groups from 2 to 8Increased inhibitory activity nih.gov
Data derived from SAR studies on DAGLα inhibitors. nih.gov

Exploration of Cellular Uptake and Intracellular Localization Mechanisms (Fundamental Research)

Concentration- and Time-Dependency : A standard approach to characterizing cellular uptake is to incubate cells with the compound of interest at various concentrations and for different durations. nih.govdovepress.com Uptake is often found to be dependent on both concentration and time, frequently reaching a plateau after a certain period, which may indicate saturation of the uptake mechanism. nih.gov

Energy-Dependent Mechanisms : To determine if uptake is an active, energy-dependent process, experiments are typically conducted at 37°C (physiological temperature) and 4°C. A significant reduction in uptake at the lower temperature suggests the involvement of an energy-dependent endocytic process. nih.gov For example, studies with cholesterol-modified pullulan nanoparticles showed that uptake was reduced to 12%–15% at 4°C compared to 37°C, indicating that endocytosis was responsible for about 88% of the uptake. nih.gov

Identifying Uptake Pathways : The specific endocytic pathways involved (e.g., clathrin-mediated endocytosis, macropinocytosis) can be identified using chemical inhibitors that block these specific routes. nih.gov

Intracellular Localization : Once inside the cell, the compound's fate can be tracked using fluorescence microscopy. This involves co-localization studies where the fluorescently labeled compound is visualized alongside specific organelle markers (e.g., for lysosomes, Golgi apparatus, or endoplasmic reticulum). nih.gov Such studies have shown that nanoparticles can be entrapped in lysosomes within an hour of incubation. nih.gov These fundamental techniques would be essential for elucidating the cellular pharmacology of this compound derivatives.

Development of Chemical Probes and Tools based on the Pyridinol Scaffold

The pyridinol scaffold is a versatile platform for the development of specialized chemical probes and tools for biological research, particularly in the field of molecular imaging.

Positron Emission Tomography (PET) Tracers : The nitropyridine moiety is particularly useful for the synthesis of ¹⁸F-labeled radiotracers for PET imaging. The electron-deficient nature of the nitropyridine ring facilitates nucleophilic aromatic substitution ([¹⁸F]fluoro-denitration), allowing for the relatively straightforward introduction of the positron-emitting isotope ¹⁸F. acs.orgacs.org This strategy has been employed to create PET tracers for imaging tau pathology in the brain, such as [¹⁸F]AV-1451. acs.org Similarly, the ERβ-selective ligand 2-[¹⁸F]-Fluoro-6-(6-hydroxynaphthalen-2-yl)pyridin-3-ol ([¹⁸F]FHNP) was synthesized by fluorination of its corresponding nitro precursor, demonstrating the utility of this approach for creating imaging agents for cancer research. snmjournals.orgsnmjournals.org

Probes for Studying Intermolecular Interactions : The pyridinol scaffold can be incorporated into larger, more complex structures to study molecular assembly and interactions. Copper (II) complexes of pyridinol-based tetraazacyclophanes have been used to construct and analyze polyiodide networks. researchgate.netacs.orgnih.gov In these systems, the coordination of the pyridinol group to metal ions alters the surface charge of the ring, creating an environment suitable for the assembly of anions and allowing for the study of I···I interactions, which are relevant to the design of electronic materials. researchgate.netacs.orgnih.gov

Scaffolds for Fragment-Based Drug Design : Due to its ability to act as a hydrogen bond donor and acceptor and its feasible synthesis routes, the pyridinone core is an important building block in medicinal chemistry. frontiersin.org It is used in fragment-based drug design and scaffold-hopping strategies to discover novel inhibitors for various targets. frontiersin.orgkuleuven.be

Future Research Directions and Emerging Opportunities for 2 Fluoro 6 Nitropyridin 4 Ol Research

Development of Stereoselective and Asymmetric Synthetic Methodologies

Currently, the stereoselective synthesis of complex pyridine (B92270) derivatives is a burgeoning area of organic chemistry. For 2-Fluoro-6-nitropyridin-4-ol, the development of synthetic methodologies that allow for the precise control of stereochemistry would be a significant advancement. Future research could focus on the introduction of chiral centers into the pyridine ring or its side chains. Asymmetric catalysis, employing chiral metal complexes or organocatalysts, could enable the enantioselective synthesis of derivatives, which is particularly crucial for applications in medicinal chemistry where enantiomers often exhibit different pharmacological activities.

Another avenue for exploration is the use of chiral auxiliaries to guide the stereochemical outcome of reactions. These auxiliaries, temporarily attached to the this compound scaffold, could direct the formation of a specific stereoisomer before being cleaved to yield the desired chiral product. The development of such methodologies would open the door to a new class of chiral building blocks for the synthesis of complex molecules.

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The synthesis of nitroaromatic compounds, including this compound, often involves highly exothermic reactions and the use of hazardous reagents. Continuous flow chemistry offers a safer and more efficient alternative to traditional batch processing. The small reaction volumes and superior heat and mass transfer in microreactors can allow for the use of more aggressive reaction conditions with improved safety and yields.

Future research should aim to develop robust and scalable flow chemistry protocols for the synthesis and derivatization of this compound. The integration of these processes into automated synthesis platforms could enable the rapid generation of a library of derivatives for high-throughput screening in drug discovery and materials science. This approach would not only accelerate the research and development process but also improve the reproducibility and scalability of the synthesis.

Exploration of Photochemical and Electrochemical Transformations

The nitro group and the fluorinated pyridine ring of this compound suggest a rich potential for photochemical and electrochemical transformations. Photochemical reactions, such as photo-induced nucleophilic aromatic substitution (photo-SNAr), could provide novel pathways for the functionalization of the pyridine ring. The nitro group can also undergo photochemical reduction to a nitroso or amino group, offering further opportunities for derivatization.

Electrochemical methods present a green and versatile tool for synthetic chemistry. The electrochemical reduction of the nitro group to an amine is a well-established transformation that avoids the use of harsh chemical reducing agents. Furthermore, electrosynthesis could enable novel C-C and C-N bond-forming reactions, allowing for the construction of complex molecular architectures from the this compound scaffold.

Applications in Supramolecular Chemistry and Host-Guest Systems

The functional groups of this compound make it an interesting candidate for applications in supramolecular chemistry. The pyridine nitrogen and the hydroxyl group can act as hydrogen bond donors and acceptors, while the electron-deficient aromatic ring can participate in π-stacking interactions. The fluorine atom can also engage in non-covalent interactions, such as halogen bonding.

These properties could be exploited in the design of host-guest systems, where this compound or its derivatives act as a host for small molecules or ions. Such systems could find applications in sensing, catalysis, and drug delivery. Conversely, the compound could be incorporated into larger supramolecular assemblies, such as molecular cages or polymers, to impart specific recognition or electronic properties.

Advancements in In Silico Screening and Rational Design of Derivatives

Computational chemistry and in silico screening methods are powerful tools for accelerating the discovery of new molecules with desired properties. frontiersin.org For this compound, these methods can be used to predict the biological activity, physicochemical properties, and reactivity of its derivatives. Quantitative Structure-Activity Relationship (QSAR) studies can help to identify the key structural features that determine the activity of a series of compounds, guiding the rational design of more potent and selective molecules. nih.govmdpi.com

Molecular docking simulations can be used to predict the binding mode of this compound derivatives to biological targets, such as enzymes or receptors, aiding in the design of new drug candidates. nih.gov These computational approaches can significantly reduce the time and cost associated with experimental screening and lead optimization. openmedicinalchemistryjournal.com The use of these methods is well-established for pyridine and pyrimidine (B1678525) derivatives in the context of drug discovery. nih.govnih.gov The insights gained from in silico studies can guide the synthesis of a focused library of compounds with a higher probability of success. malariaworld.orgfrontiersin.orgscribd.com

Interdisciplinary Research Synergies (e.g., Bio-orthogonal Chemistry, Chemical Biology)

The unique combination of functional groups in this compound opens up possibilities for its use in interdisciplinary fields such as chemical biology and bio-orthogonal chemistry. The pyridine scaffold is a privileged structure in medicinal chemistry, and nitropyridines are valuable precursors for the synthesis of bioactive molecules. mdpi.comnih.gov

The reactivity of the fluoro group towards nucleophilic substitution could be exploited for the development of chemical probes to study biological processes. For example, derivatives of this compound could be designed as activity-based probes to target specific enzymes. Furthermore, the compound could serve as a scaffold for the development of fluorescent probes for the detection of biologically relevant analytes. The principles of fluorescent probe design could be applied to create novel sensors based on this fluoronitropyridinol core. nih.gov

The exploration of these interdisciplinary applications will require collaboration between synthetic chemists, biologists, and computational scientists, and holds the promise of uncovering new tools and therapeutic agents.

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